molecular formula C7H6N2O4 B13629116 5-(2-Oxooxolan-3-ylidene)imidazolidine-2,4-dione CAS No. 35217-82-4

5-(2-Oxooxolan-3-ylidene)imidazolidine-2,4-dione

Cat. No.: B13629116
CAS No.: 35217-82-4
M. Wt: 182.13 g/mol
InChI Key: MBAHDQHEBHYEAF-ARJAWSKDSA-N
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Description

5-(2-Oxooxolan-3-ylidene)imidazolidine-2,4-dione is a heterocyclic compound that features both an imidazolidine ring and an oxolanone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Oxooxolan-3-ylidene)imidazolidine-2,4-dione typically involves the reaction of imidazolidine-2,4-dione with oxalyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products. The reaction mixture is then heated to promote cyclization, resulting in the formation of the desired compound.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for optimizing the production process.

Chemical Reactions Analysis

Types of Reactions

5-(2-Oxooxolan-3-ylidene)imidazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield hydroxy derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include various substituted imidazolidine-2,4-dione derivatives, which can exhibit different chemical and physical properties depending on the nature of the substituents.

Scientific Research Applications

5-(2-Oxooxolan-3-ylidene)imidazolidine-2,4-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound has been studied for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Research has shown that derivatives of this compound may have anticancer and anti-inflammatory effects.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-(2-Oxooxolan-3-ylidene)imidazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, depending on the specific receptor involved.

Comparison with Similar Compounds

Similar Compounds

  • 5-(2-Oxooxolan-3-yl)imidazolidine-2,4-dione
  • 5-(2-Hydroxyoxolan-3-ylidene)imidazolidine-2,4-dione
  • 5-(2-Aminooxolan-3-ylidene)imidazolidine-2,4-dione

Uniqueness

5-(2-Oxooxolan-3-ylidene)imidazolidine-2,4-dione is unique due to its specific structural arrangement, which imparts distinct chemical reactivity and biological activity. The presence of both an oxolanone ring and an imidazolidine ring allows for a diverse range of chemical modifications and interactions, making it a versatile compound for various applications.

Properties

CAS No.

35217-82-4

Molecular Formula

C7H6N2O4

Molecular Weight

182.13 g/mol

IUPAC Name

(5Z)-5-(2-oxooxolan-3-ylidene)imidazolidine-2,4-dione

InChI

InChI=1S/C7H6N2O4/c10-5-4(8-7(12)9-5)3-1-2-13-6(3)11/h1-2H2,(H2,8,9,10,12)/b4-3-

InChI Key

MBAHDQHEBHYEAF-ARJAWSKDSA-N

Isomeric SMILES

C\1COC(=O)/C1=C\2/C(=O)NC(=O)N2

Canonical SMILES

C1COC(=O)C1=C2C(=O)NC(=O)N2

Origin of Product

United States

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